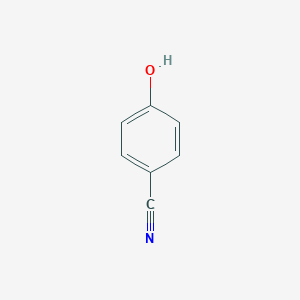

4-Hydroxybenzonitrile

概述

描述

4-氰基苯酚,也称为4-羟基苯腈,是一种有机化合物,其分子式为C7H5NO。它以一个羟基 (-OH) 和一个腈基 (-CN) 连接到苯环上为特征。该化合物呈白色结晶粉末或片状,熔点为110-113°C .

准备方法

Dealkylation of Alkoxybenzonitriles

The most documented method involves thermal dealkylation of 4-methoxybenzonitrile (4-MBN) using alkali metal phenoxides. US3567758A demonstrates this process through controlled pyrolysis under anhydrous conditions :

Reaction Mechanism :

Key Process Parameters :

The reaction efficiency depends on the phenoxide’s electron-withdrawing substituents. For instance, sodium 4-methylphenoxide achieves 93.2% yield at 260°C due to enhanced nucleophilic displacement, whereas bromine-substituted analogs show reduced activity . Post-treatment involves aqueous acidification (pH 1) with HCl to precipitate 4-HBN, followed by ether extraction for purity >99% .

Halogen Exchange Reactions

Chinese patents CN102311364B and WO2014186981A1 detail nucleophilic aromatic substitution using o(p)-halobenzonitriles :

General Reaction :

Optimized Conditions :

-

Solvent : Anhydrous methanol (20.7–28.5% NaOCH₃)

-

Pressure : 2.5–2.8 MPa

-

Time : 5–9 hours

Comparative Performance :

| Halide Substrate | Alkali Reagent | Temperature | Pressure | Yield |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | 28.5% NaOCH₃ | 200°C | 2.8 MPa | 95.9% |

| 4-Chlorobenzonitrile | 25.7% NaOC₂H₅ | 180°C | 2.6 MPa | 94.1% |

This method avoids high-temperature pyrolysis but requires pressurized reactors. The absence of water prevents cyano group hydrolysis, ensuring product stability .

Alkali Metal Phenoxide-Mediated Synthesis

US3567758A and WO2014186981A1 describe solvent-assisted reactions using sodium phenoxides :

Case Study :

-

Reactants : 4-Methoxybenzonitrile (2.66 g) + Sodium 4-methylphenoxide (2.93 g)

-

Solvent : N-methylpyrrolidone (20 mL)

-

Conditions : Reflux at 250°C for 5 hours

Solvent Impact :

化学反应分析

4-氰基苯酚会经历各种类型的化学反应:

氧化: 它可以氧化成不同的产物,具体取决于使用的试剂和条件。

还原: 4-氰基苯酚的还原会导致形成4-氨基苯酚。

科学研究应用

Herbicidal Applications

Bromoxynil as a Herbicide

Bromoxynil is widely used in agriculture for the control of broadleaf weeds. It exhibits selective herbicidal properties, allowing it to effectively eliminate unwanted vegetation without harming crops. The mechanism of action involves inhibition of mitochondrial respiration in plants, specifically targeting the dicarboxylate carrier, which disrupts normal metabolic processes .

Case Studies and Efficacy

- Field Trials : Studies have demonstrated that bromoxynil effectively manages weed populations in crops such as cotton and canola. For instance, in trials conducted on oilseed rape varieties genetically modified for bromoxynil tolerance, the herbicide showed effective weed control while maintaining crop yield .

- Mechanism of Action : Research indicates that bromoxynil inhibits malate and succinate-dependent respiration in plant mitochondria at micromolar concentrations. This inhibition leads to reduced energy production in target weeds, ultimately resulting in their death .

Environmental Impact

Bromoxynil's environmental profile has been assessed through various studies. It has been shown to degrade effectively in soil, minimizing long-term ecological impacts. However, its use must be managed to prevent potential adverse effects on non-target species .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of 4-hydroxybenzonitrile and its derivatives has evolved over the years. Recent advancements focus on eco-friendly methods that avoid hazardous reagents:

- Improved Processes : New methodologies for synthesizing 3,5-dibromo-4-hydroxybenzonitrile involve the use of solid brominating agents that generate hypobromous acid in situ. This approach enhances yield and purity while reducing environmental hazards associated with traditional methods .

Biochemical Research Applications

Toxicological Studies

Research into the toxicological effects of this compound has revealed important insights into its safety profile:

- Acute Toxicity Assessments : Studies indicate that while acute exposure can lead to toxicity in various animal models, the compound does not significantly cross the blood-brain barrier, suggesting a lower risk for neurotoxic effects .

- Metabolism Studies : Investigations into the metabolic pathways of this compound show that it is primarily converted into sulfate and glucuronic acid conjugates in mammals, indicating a detoxification mechanism that mitigates potential harm .

Summary Table of Applications

| Application Area | Compound Name | Key Findings |

|---|---|---|

| Herbicide | Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Effective against broadleaf weeds; selective action |

| Synthesis | This compound | Eco-friendly synthesis methods developed |

| Biochemical Research | This compound | Metabolized to non-toxic conjugates; low neurotoxicity risk |

作用机制

4-氰基苯酚的作用机制涉及它与特定分子靶点和途径的相互作用:

相似化合物的比较

4-氰基苯酚可以与其他类似化合物进行比较:

4-羟基苯腈: 该化合物在结构上类似于4-氰基苯酚,但缺少腈基。

4-氨基苯酚: 该化合物通过4-氰基苯酚的还原形成,并且具有氨基而不是腈基。

4-氰基苯酚因其独特的羟基和腈基组合而脱颖而出,使其成为各种化学合成和工业应用的多功能中间体。

生物活性

4-Hydroxybenzonitrile, also known as p-hydroxybenzonitrile, is an organic compound that has garnered attention for its various biological activities. This article explores its pharmacological effects, toxicological profile, and potential applications in biological research.

Biological Activity

1. Inhibition of Photosynthesis

Research indicates that this compound can inhibit photosynthesis by binding to the photosystem II complex in chloroplast membranes, thereby blocking electron transport . This property may have implications for its use in herbicides or as a tool for studying photosynthetic processes.

2. Toxicological Effects

In animal studies, particularly involving rats and rabbits, exposure to this compound has shown significant toxicological effects. For instance, intraperitoneal administration resulted in decreased hepatic glutathione levels and observable histopathological changes in various organs . Notably, adult rats exhibited more severe effects compared to juvenile counterparts when exposed to the compound over extended periods.

Table 1: Summary of Toxicological Findings

| Study Type | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| In vitro | Rabbit Liver | - | Hydroxylation to this compound detected |

| In vivo | Rats | 4.5 months | Hepatic necrosis, adrenal inflammation |

| Case Study | Human | Acute exposure | Respiratory distress, unconsciousness |

3. Cytotoxicity and Cell Growth Inhibition

A study conducted on human lung carcinoma cells (H460) demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability . The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology.

Case Studies

Occupational Exposure Case Study

An occupational case study reported a male worker who experienced severe respiratory distress and unconsciousness after accidental exposure to this compound. Although he recovered after a day, he continued to experience episodes of unconsciousness years later . This case highlights the need for safety measures when handling this compound.

Research Findings

Recent studies have focused on the metabolic pathways involving this compound. In vitro experiments revealed that the compound is biotransformed into various conjugates in liver microsomes, indicating its potential for metabolic activation or detoxification processes .

Table 2: Biotransformation Pathways

| Metabolite Type | Percentage Detected |

|---|---|

| Sulfate Conjugates | 23-27% |

| Glucuronic Acid Conjugates | 28-38% |

| Mercapturic Acid | ~5% |

| Benzoic Acid | 10% |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxybenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via catalytic hydroxylation of aryl chlorides using visible-light photocatalysis with Ni-loaded catalysts (e.g., yields optimized at 3.44% catalyst loading) . Alternative methods include Fe-catalyzed hydrosilylation of benzyl alcohol derivatives . Researchers should compare yields using HPLC or GC-MS, control solvent polarity (e.g., methanol vs. acetonitrile), and monitor reaction kinetics under varying temperatures (e.g., 25–80°C). Purity should be confirmed via melting point analysis (111–115°C) and NMR spectroscopy .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use 1H/13C NMR to identify characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 5.2 ppm, broad), and nitrile (absent in NMR but detectable via IR at ~2230 cm⁻¹) . High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ at m/z 120.04). For crystalline samples, X-ray diffraction provides definitive structural confirmation, though this requires single-crystal growth .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodological Answer : Key properties include:

- Solubility : Slightly soluble in water (logP 1.6) but miscible in polar organic solvents (e.g., methanol at 0.1 g/mL) .

- Stability : Degrades under strong oxidizing conditions; store in airtight containers at <25°C .

- Hazards : Causes skin/eye irritation (GHS07); use PPE and fume hoods during handling .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Methodological Answer : Discrepancies in degradation studies (e.g., half-life in soil vs. aqueous media) require controlled experiments using isotopic labeling (e.g., ¹⁴C-tracing) and LC-MS/MS to track by-products like cyanophenols . Computational models (e.g., EPI Suite) can predict biodegradation pathways, validated via microbial assays (e.g., OECD 301B) . Confounding factors (pH, microbial diversity) must be standardized .

Q. What experimental designs optimize this compound’s application in material science (e.g., superhydrophobic surfaces)?

- Methodological Answer : For surface modification, employ silver mirror reactions or electrochemical deposition to anchor this compound onto substrates. Characterize hydrophobicity via contact angle measurements (>150°) and SEM for nanostructure analysis . Thermodynamic stability can be assessed via TGA (decomposition onset ~146°C) .

Q. How do electronic effects of substituents impact this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution. Use Hammett parameters (σₚ = +0.66 for –CN) to predict regioselectivity. Experimental validation: Perform Suzuki-Miyaura couplings with aryl boronic acids, monitoring yields via GC-MS. Compare with analogs (e.g., 4-methoxybenzonitrile) to isolate electronic vs. steric effects .

Q. What strategies address discrepancies in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Contradictory catalyst performance (e.g., Fe vs. Ni systems) may stem from ligand design or solvent polarity. Use design of experiments (DoE) to test variables: catalyst loading (1–5%), base (K₂CO₃ vs. Et₃N), and solvent (DMF vs. THF). Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps . Cross-validate with computational DFT studies on transition states .

Q. How can computational models predict this compound’s toxicity and environmental impact?

- Methodological Answer : Apply QSAR models using descriptors like logP (1.6) and pKa (7.97) . Cross-reference with ecotoxicology databases (e.g., ECOTOX) and validate via in vitro assays (e.g., Daphnia magna LC50). For structural analogs, use read-across assessments (e.g., 4-cyanophenol) under REACH guidelines .

Q. Methodological Notes

- Data Contradiction Analysis : Always replicate experiments under standardized conditions (pH, temperature, purity) and report uncertainties (e.g., ±5% yield).

- Advanced Characterization : Combine XRD, HRMS, and multivariate analysis to resolve structural ambiguities.

- Ethical Compliance : Adhere to GHS protocols for hazard communication and institutional safety reviews for human/environmental studies .

属性

IUPAC Name |

4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052509 | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00665 [mmHg] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-00-0 | |

| Record name | 4-Cyanophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S13529YJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

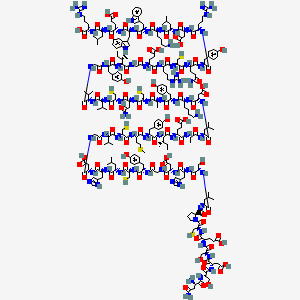

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。